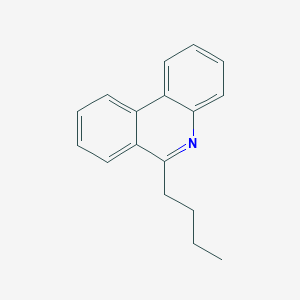

6-Butylphenanthridine

Description

6-Butylphenanthridine is a phenanthridine derivative featuring a butyl substituent at the 6-position of the tricyclic aromatic system (phenanthridine: C₁₃H₉N). It is synthesized via a photoredox reaction using lithium carbonate (Li₂CO₃) under violet light, achieving an 89% yield. The compound is isolated as a colorless oil, with structural confirmation provided by ¹H NMR spectroscopy (δ 8.64–1.01 ppm, confirming the butyl chain and aromatic protons) .

Properties

Molecular Formula |

C17H17N |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

6-butylphenanthridine |

InChI |

InChI=1S/C17H17N/c1-2-3-11-16-14-9-5-4-8-13(14)15-10-6-7-12-17(15)18-16/h4-10,12H,2-3,11H2,1H3 |

InChI Key |

DWJYQYBONMHWLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural, synthetic, and physical properties of 6-Butylphenanthridine and related compounds:

| Compound Name | Molecular Formula | Substituent | Synthesis Method | Yield/Notes | Physical Properties |

|---|---|---|---|---|---|

| This compound | C₁₇H₁₇N | Butyl (C₄H₉) | Photoredox reaction with Li₂CO₃ | 89% yield | Colorless oil |

| 6-Phenylphenanthridine | C₁₉H₁₃N | Phenyl (C₆H₅) | Palladium-catalyzed coupling* | Not reported | Solid (exact state unknown) |

| Phenanthridine-6-aldehyde | C₁₃H₈NO | Aldehyde (CHO) | Aldehyde-specific synthesis | Not reported | Reactive intermediate |

| 5,6-Dihydrophenanthridine | C₁₃H₁₁N | Dihydro (reduced ring) | Hydrogenation or direct synthesis | Not reported | Hydrochloride salt form |

| 6-(Propan-2-yl)phenanthridine | C₁₆H₁₅N | Isopropyl (C₃H₇) | Undisclosed | R&D use only | Insufficient data |

*Synthesis inferred from analogous palladium-mediated aryl-aryl coupling methods .

Substituent Effects on Physicochemical Properties

Alkyl Substituents (Butyl, Isopropyl)

- Stability : Alkyl groups are electron-donating via induction, stabilizing the aromatic system against electrophilic attack.

Aryl Substituents (Phenyl)

- Conjugation : The phenyl group in 6-Phenylphenanthridine extends π-conjugation, which may alter UV-Vis absorption spectra and fluorescence properties.

- Steric Effects : Bulky phenyl groups could hinder intermolecular interactions or binding to biological targets compared to linear alkyl chains .

Reactive Groups (Aldehyde)

- Reactivity : Phenanthridine-6-aldehyde’s aldehyde group enables nucleophilic additions or condensations, making it a versatile synthetic intermediate. However, this reactivity may limit its stability under ambient conditions .

Structural Modifications (Dihydro)

Toxicity and Ecological Data

- 6-(Propan-2-yl)phenanthridine: No acute or chronic toxicity data exists; ecological impacts (persistence, bioaccumulation) remain unstudied .

- This compound : Toxicity and environmental fate are unreported, highlighting the need for further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.